Cas no 1192152-65-0 (2-(Trifluoromethyl)-1H-indole-5-carbonitrile)
2-(Trifluoromethyl)-1H-indole-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(trifluoromethyl)-1H-indole-5-carbonitrile
- DLMTYJSBAXQMEN-UHFFFAOYSA-N
- 2-Trifluoromethyl-1H-indole-5-carbonitrile
- 2-(Trifluoromethyl)-1H-indole-5-carbonitrile
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- Inchi: 1S/C10H5F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H
- InChI Key: DLMTYJSBAXQMEN-UHFFFAOYSA-N
- SMILES: FC(C1=CC2C=C(C#N)C=CC=2N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 291
- Topological Polar Surface Area: 39.6
2-(Trifluoromethyl)-1H-indole-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011380-1g |
2-(Trifluoromethyl)-1H-indole-5-carbonitrile |
1192152-65-0 | 95% | 1g |
$715.52 | 2023-09-04 | |
| 1PlusChem | 1P02AE1E-50mg |
2-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE |
1192152-65-0 | 95% | 50mg |
$540.00 | 2023-12-26 | |
| 1PlusChem | 1P02AE1E-250mg |
2-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE |
1192152-65-0 | 95% | 250mg |
$1547.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759835-1g |
2-(Trifluoromethyl)-1h-indole-5-carbonitrile |
1192152-65-0 | 98% | 1g |
¥13171.00 | 2024-08-09 |
2-(Trifluoromethyl)-1H-indole-5-carbonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(Trifluoromethyl)-1H-indole-5-carbonitrile
Introduction to 2-(Trifluoromethyl)-1H-indole-5-carbonitrile (CAS No. 1192152-65-0)
2-(Trifluoromethyl)-1H-indole-5-carbonitrile (CAS No. 1192152-65-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a cyano substituent on the indole ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development purposes.
The chemical structure of 2-(Trifluoromethyl)-1H-indole-5-carbonitrile consists of an indole core with a trifluoromethyl group at the 2-position and a cyano group at the 5-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its reactivity and stability. The cyano group, on the other hand, is a strong electron-withdrawing group that can participate in various chemical reactions, including nucleophilic addition and substitution reactions.
In recent years, 2-(Trifluoromethyl)-1H-indole-5-carbonitrile has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This makes it a promising candidate for the development of targeted therapies.
Additionally, 2-(Trifluoromethyl)-1H-indole-5-carbonitrile has been explored for its potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique combination of the trifluoromethyl and cyano groups may contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
The synthesis of 2-(Trifluoromethyl)-1H-indole-5-carbonitrile has been optimized using various synthetic routes, including transition-metal-catalyzed reactions and multistep processes. These synthetic methods have been designed to improve yield, purity, and scalability, making it feasible for large-scale production in both academic and industrial settings. The ability to synthesize this compound efficiently is crucial for its further development and application in drug discovery programs.
In terms of pharmacokinetics, 2-(Trifluoromethyl)-1H-indole-5-carbonitrile has shown favorable properties such as good solubility, stability, and bioavailability. These characteristics are essential for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted in the body. Preclinical studies have also indicated that this compound has low toxicity profiles, which is a critical factor in its potential use as a therapeutic agent.
The biological activities of 2-(Trifluoromethyl)-1H-indole-5-carbonitrile have been further investigated through in vitro and in vivo studies. For example, cell-based assays have demonstrated that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways. Animal models have also been used to evaluate its efficacy in treating various diseases, with promising results observed in preclinical trials.
Beyond its direct therapeutic applications, 2-(Trifluoromethyl)-1H-indole-5-carbonitrile serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. Researchers have used this compound as a starting point to develop analogs with improved potency, selectivity, and pharmacological profiles. These efforts have led to the identification of several promising lead compounds that are currently being evaluated for their therapeutic potential.
In conclusion, 2-(Trifluoromethyl)-1H-indole-5-carbonitrile (CAS No. 1192152-65-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery programs targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.
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